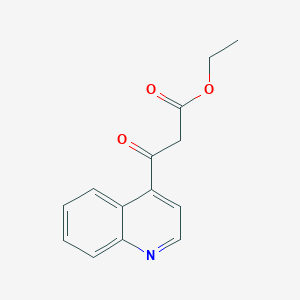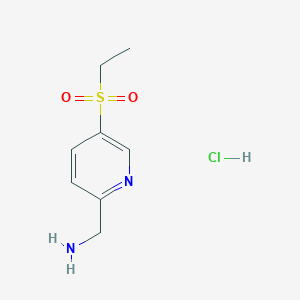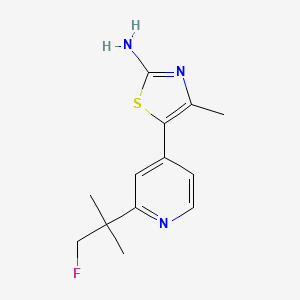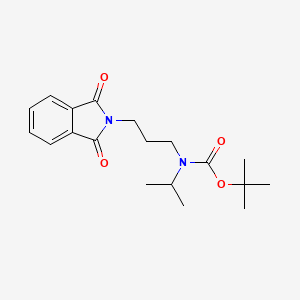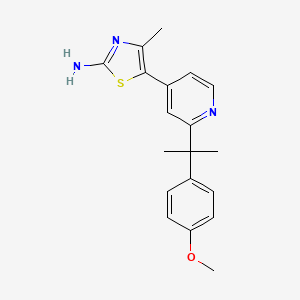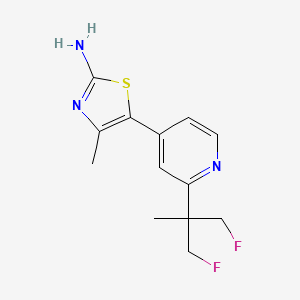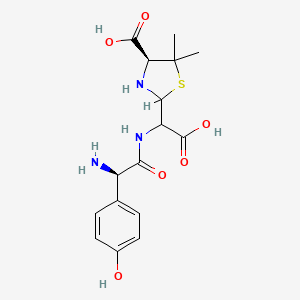![molecular formula C9H10N4O3 B1412446 Ethyl-5-carboxy-2,4-diamino-furo[2,3-d]pyrimidin CAS No. 174541-91-4](/img/structure/B1412446.png)
Ethyl-5-carboxy-2,4-diamino-furo[2,3-d]pyrimidin
Übersicht
Beschreibung
2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is a heterocyclic organic compound belonging to the pyrimidine family. This compound features a fused pyrimidine ring system with a furo[2,3-d] substitution and an ethyl ester group at the 5-position
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester has shown promise in several scientific research areas:
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and antitumor properties.
Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Its applications extend to the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Wirkmechanismus
Target of Action
The primary target of 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the folate pathway, which is crucial for DNA synthesis and cell growth. This makes DHFR a key target for antimicrobial, antifungal, antiprotozoal, and antitumor agents .
Mode of Action
The compound interacts with DHFR, inhibiting its activity . The structure-activity relationship indicates that the α-carboxylic acid of these compounds is more important than the γ-carboxylic acid for DHFR inhibitory activity and RFC binding affinity .
Biochemical Pathways
By inhibiting DHFR, the compound interferes with the folate pathway . This pathway involves more than twenty interrelated enzymatic reactions in cellular metabolism . Disruption of this pathway can lead to impaired DNA synthesis and cell growth, which is why DHFR inhibitors are effective as antimicrobial, antifungal, antiprotozoal, and antitumor agents .
Pharmacokinetics
The compound is a potential substrate for the Reduced Folate Carrier (RFC), the major membrane transporter for the uptake of folates and classical antifolates . Impaired transport is often a mechanism of antitumor resistance
Result of Action
The inhibition of DHFR and the subsequent disruption of the folate pathway can lead to impaired DNA synthesis and cell growth . This can result in the death of rapidly dividing cells, such as cancer cells or microbes, making the compound effective as an antimicrobial, antifungal, antiprotozoal, and antitumor agent .
Zukünftige Richtungen
Future research on 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester may focus on further exploring its potential as an antifolate, including its efficacy and safety in biological systems . Additionally, further studies on its synthesis could lead to more efficient methods of production .
Biochemische Analyse
Biochemical Properties
2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester plays a significant role in biochemical reactions by acting as an antifolate. It interacts with enzymes such as dihydrofolate reductase (DHFR), inhibiting its activity. This inhibition disrupts the folate pathway, which is crucial for DNA synthesis and repair. The compound also interacts with the reduced folate carrier (RFC), a major membrane transporter for folates and classical antifolates .
Cellular Effects
2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester affects various types of cells by inhibiting cell proliferation. It influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the folate pathway. This disruption leads to impaired DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cells .
Molecular Mechanism
At the molecular level, 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester exerts its effects by binding to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition leads to a decrease in the availability of tetrahydrofolate, a cofactor required for the synthesis of thymidylate, purines, and certain amino acids. The compound’s interaction with RFC also affects its cellular uptake and distribution .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other biomolecules. Long-term exposure to the compound can lead to sustained inhibition of DHFR and prolonged disruption of cellular functions, including DNA synthesis and repair .
Dosage Effects in Animal Models
The effects of 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester vary with different dosages in animal models. At low doses, the compound effectively inhibits DHFR without causing significant toxicity. At high doses, it can lead to adverse effects such as bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity. These toxic effects are due to the compound’s impact on rapidly dividing cells and tissues .
Metabolic Pathways
2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is involved in metabolic pathways related to folate metabolism. It interacts with enzymes such as DHFR and RFC, affecting the synthesis of thymidylate, purines, and certain amino acids. The compound’s inhibition of DHFR leads to a decrease in tetrahydrofolate levels, which in turn affects the overall metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is transported and distributed by the RFC. This transporter facilitates the uptake of the compound into cells, where it can exert its inhibitory effects on DHFR. The compound’s distribution is influenced by factors such as its affinity for RFC and its ability to cross cellular membranes .
Subcellular Localization
2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester localizes to specific subcellular compartments where DHFR is active. This localization is crucial for the compound’s inhibitory effects on folate metabolism. The compound may also undergo post-translational modifications that affect its targeting to specific organelles or compartments within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester typically involves multiple steps, starting with the construction of the pyrimidine core. One common approach is the cyclization of appropriate precursors, such as 2,4-diaminopyrimidines, followed by esterification. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.
Vergleich Mit ähnlichen Verbindungen
2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is part of a broader class of heterocyclic pyrimidine compounds. Similar compounds include:
Furo[2,3-d]pyrimidines: These compounds share the same fused ring structure but may have different substituents and functional groups.
Antifolate analogs: These compounds are structurally related and are known for their antimicrobial and antitumor properties.
Uniqueness: What sets 2,4-Diamino-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical modifications, making it a valuable tool in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
ethyl 2,4-diaminofuro[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-2-15-8(14)4-3-16-7-5(4)6(10)12-9(11)13-7/h3H,2H2,1H3,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSQXOQMQTXUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=NC(=NC(=C12)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


